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Compound of Interest

(S)-(-)-2-(Boc-amino)-3-
cyclohexyl-1-propanol

Cat. No.: B558608

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a chiral building block of significant interest
in medicinal chemistry and drug development. Its structure, featuring a protected amine, a
primary alcohol, and a cyclohexyl moiety, makes it a valuable precursor for the synthesis of
various complex molecules, including peptidomimetics and pharmaceutical intermediates. The
tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its
stability and ease of removal under acidic conditions. Accurate structural elucidation and purity
assessment are critical for ensuring the quality and reliability of this starting material. Nuclear
Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive
characterization of such molecules, providing detailed information about the chemical
environment of each atom. This application note provides a detailed protocol for the 1H and 3C
NMR characterization of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol.

Materials and Methods
Sample Preparation

e Accurately weigh 5-10 mg of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol.

e Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry vial.
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e Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

e Instrument: A 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Number of scans: 16

o Relaxation delay: 1 second

o Pulse width: 90°

o Spectral width: -2 to 12 ppm
e 13C NMR Acquisition:

o Number of scans: 1024

o Relaxation delay: 2 seconds

o Pulse program: Proton-decoupled

o Spectral width: -10 to 220 ppm

Data Processing

The acquired Free Induction Decays (FIDs) for both *H and 13C spectra should be processed
using appropriate NMR software. The processing steps include:

Fourier Transformation

Phase Correction

Baseline Correction

Referencing the spectra to the residual solvent peak of CDCIs (6 = 7.26 ppm for 1H and 6 =
77.16 ppm for 3C).[1]
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« Integration of the signals in the *H NMR spectrum.

e Peak picking and assignment for both *H and 3C NMR spectra.

Results and Data Interpretation

The following tables summarize the expected *H and 3C NMR spectral data for (S)-(-)-2-(Boc-
amino)-3-cyclohexyl-1-propanol in CDCIs. Please note that these are predicted values based
on the analysis of structurally similar compounds and general NMR chemical shift ranges.
Actual experimental values may vary slightly.

1H NMR Data
Chemical Shift (o
(©) Multiplicit Integration Assighment
P y g
ppm
~4.8 brs 1H NH
~3.7-3.8 m 1H H-2
~3.6 dd 1H H-1la
~3.5 dd 1H H-1b
~2.0 brs 1H OH
~1.6-1.8 m 5H Cyclohexyl-H (ax)
1.44 s 9H Boc (CHs)3
H-3a, Cyclohexyl-H
~1.1-1.3 m 3H (eq)
€q
H-3b, Cyclohexyl-H
~0.8-1.0 m 3H

(eq)

Interpretation of *H NMR Spectrum:

e The characteristic singlet for the nine equivalent protons of the Boc group is expected to
appear around 1.44 ppm.[2]
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e The protons of the cyclohexyl group will produce a series of complex multiplets in the upfield

region, typically between 0.8 and 1.8 ppm.

e The diastereotopic protons on C-1 (CH20H) are expected to appear as distinct signals, likely

doublets of doublets (dd), in the range of 3.5-3.6 ppm due to coupling with the proton on C-2.

e The proton at the chiral center C-2 (CH-NHBoCc) is expected to be a multiplet around 3.7-3.8

ppm.

e The NH proton of the Boc-carbamate will likely appear as a broad singlet around 4.8 ppm.

e The hydroxyl proton (OH) will also be a broad singlet, with its chemical shift being

concentration and temperature-dependent, expected around 2.0 ppm.

1sC NMR Data
Chemical Shift (8) ppm Assighment
~156.0 C=0 (Boc)
~79.5 C(CHs)s (Boc)
~65.0 C-1 (CH20H)
~53.0 C-2 (CH-NHBoc)
~40.0 C-3 (CH2)
~34.0 Cyclohexyl-CH
~33.0 Cyclohexyl-CH:z
~28.4 C(CHs)s (Boc)
~26.5 Cyclohexyl-CH:z
~26.0 Cyclohexyl-CH:z

Interpretation of 13C NMR Spectrum:

e The carbonyl carbon of the Boc group is expected to have a chemical shift of approximately

156.0 ppm.[3]
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e The quaternary carbon of the tert-butyl group will appear around 79.5 ppm.[3]

e The three equivalent methyl carbons of the Boc group will give a strong signal around 28.4
ppm.[3]

e The carbon of the primary alcohol, C-1, is expected at approximately 65.0 ppm.
e The carbon bearing the amino group, C-2, should appear around 53.0 ppm.

e The carbons of the cyclohexyl ring and the methylene bridge (C-3) will resonate in the 26-40
ppm region.

Experimental Workflow Diagram
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Caption: Experimental workflow for the NMR characterization of (S)-(-)-2-(Boc-amino)-3-
cyclohexyl-1-propanol.

Conclusion

This application note provides a comprehensive protocol for the 1H and 3C NMR
characterization of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol. The presented data,
although predictive, offers a solid foundation for the structural verification and purity
assessment of this important chiral building block. The detailed experimental workflow and data
interpretation guidelines will be valuable for researchers in organic synthesis and drug
development to ensure the quality of their materials and the accuracy of their scientific findings.
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It is recommended to compare experimentally obtained data with the predicted values provided
herein for a confident structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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